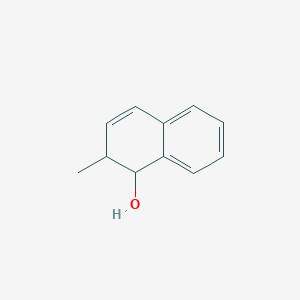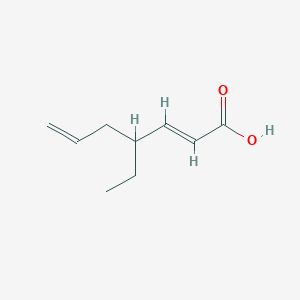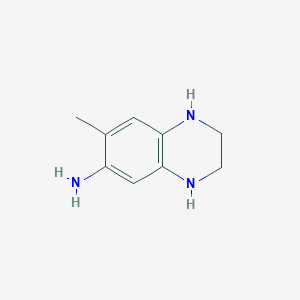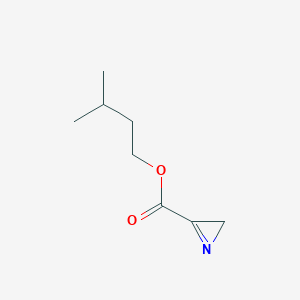![molecular formula C9H7N3 B11919879 2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine CAS No. 80765-93-1](/img/structure/B11919879.png)
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles to form the fused ring system . The reaction conditions often include the use of catalysts such as copper salts and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antitumor agent, particularly in inhibiting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation
Industry: It is explored for its photophysical properties, making it useful in material science.
Mechanism of Action
The mechanism of action of 2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of the CDK-cyclin complex, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
80765-93-1 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7,8,12-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,9-pentaene |
InChI |
InChI=1S/C9H7N3/c1-3-7-8(4-1)11-12-6-2-5-10-9(7)12/h1-4,6H,5H2 |
InChI Key |
OQDXNWZQYOTALX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C(=N1)C3=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)



![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)






